molecular formula C19H19N5O5S B5244792 ETHYL 2-[4-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)BUTANAMIDO]-4-PHENYLTHIOPHENE-3-CARBOXYLATE

ETHYL 2-[4-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)BUTANAMIDO]-4-PHENYLTHIOPHENE-3-CARBOXYLATE

Cat. No.: B5244792
M. Wt: 429.5 g/mol
InChI Key: WOATVDNISYGICZ-UHFFFAOYSA-N
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Description

ETHYL 2-[4-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)BUTANAMIDO]-4-PHENYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound that features a thiophene ring substituted with a phenyl group, a nitro-triazole moiety, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[4-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)BUTANAMIDO]-4-PHENYLTHIOPHENE-3-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.

    Introduction of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction.

    Attachment of the Nitro-Triazole Moiety: The nitro-triazole moiety is synthesized separately and then attached to the thiophene ring through a nucleophilic substitution reaction.

    Formation of the Ethyl Ester Group: The final step involves esterification to introduce the ethyl ester group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[4-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)BUTANAMIDO]-4-PHENYLTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The triazole and thiophene rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) can be employed under appropriate conditions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted thiophene or triazole derivatives.

Scientific Research Applications

ETHYL 2-[4-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)BUTANAMIDO]-4-PHENYLTHIOPHENE-3-CARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: Possible use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of ETHYL 2-[4-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)BUTANAMIDO]-4-PHENYLTHIOPHENE-3-CARBOXYLATE involves its interaction with molecular targets such as enzymes or receptors. The nitro-triazole moiety can participate in hydrogen bonding and electrostatic interactions, while the thiophene ring can engage in π-π stacking interactions. These interactions can modulate the activity of biological targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 2-[4-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)BUTANAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE
  • ETHYL 2-[4-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)BUTANAMIDO]-4-ETHYLTHIOPHENE-3-CARBOXYLATE

Uniqueness

ETHYL 2-[4-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)BUTANAMIDO]-4-PHENYLTHIOPHENE-3-CARBOXYLATE is unique due to the presence of the phenyl group, which can enhance its ability to participate in π-π interactions and potentially increase its binding affinity to biological targets. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

ethyl 2-[4-(3-nitro-1,2,4-triazol-1-yl)butanoylamino]-4-phenylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O5S/c1-2-29-18(26)16-14(13-7-4-3-5-8-13)11-30-17(16)21-15(25)9-6-10-23-12-20-19(22-23)24(27)28/h3-5,7-8,11-12H,2,6,9-10H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOATVDNISYGICZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)CCCN3C=NC(=N3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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